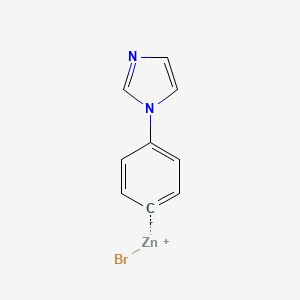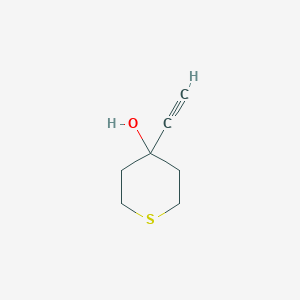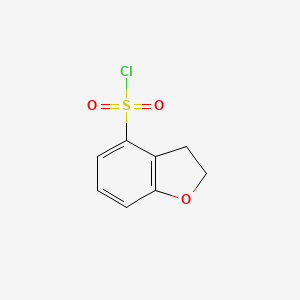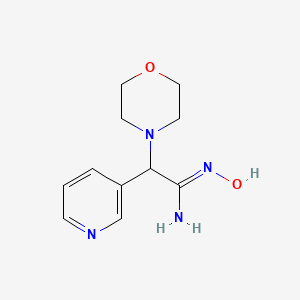
(Z)-N'-hydroxy-2-morpholino-2-(pyridin-3-yl)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N’-hydroxy-2-morpholino-2-(pyridin-3-yl)acetimidamide is a complex organic compound featuring a morpholine ring, a pyridine ring, and an acetimidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-morpholino-2-(pyridin-3-yl)acetimidamide typically involves multi-step organic reactions. One common method includes the reaction of pyridine-3-carboxaldehyde with morpholine to form an intermediate, which is then subjected to further reactions to introduce the acetimidamide group. The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N’-hydroxy-2-morpholino-2-(pyridin-3-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in various substituted analogs of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-N’-hydroxy-2-morpholino-2-(pyridin-3-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their functions and mechanisms of action.
Medicine
In medicine, (Z)-N’-hydroxy-2-morpholino-2-(pyridin-3-yl)acetimidamide is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases, such as cancer or infectious diseases, by targeting specific molecular pathways .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (Z)-N’-hydroxy-2-morpholino-2-(pyridin-3-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share structural similarities with (Z)-N’-hydroxy-2-morpholino-2-(pyridin-3-yl)acetimidamide and exhibit similar biological activities.
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and have been studied for their biological activities.
Uniqueness
(Z)-N’-hydroxy-2-morpholino-2-(pyridin-3-yl)acetimidamide is unique due to its combination of a morpholine ring, a pyridine ring, and an acetimidamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C11H16N4O2 |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
N'-hydroxy-2-morpholin-4-yl-2-pyridin-3-ylethanimidamide |
InChI |
InChI=1S/C11H16N4O2/c12-11(14-16)10(9-2-1-3-13-8-9)15-4-6-17-7-5-15/h1-3,8,10,16H,4-7H2,(H2,12,14) |
Clé InChI |
FJPWNQBHWOAREJ-UHFFFAOYSA-N |
SMILES isomérique |
C1COCCN1C(C2=CN=CC=C2)/C(=N/O)/N |
SMILES canonique |
C1COCCN1C(C2=CN=CC=C2)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


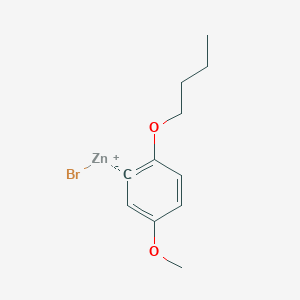
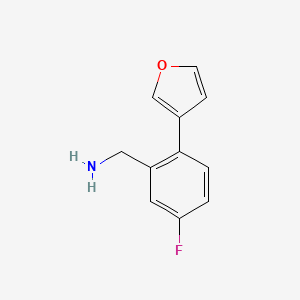
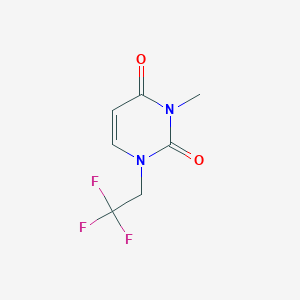
![2-((4,4-Difluorocyclohexyl)oxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14882621.png)
![3-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14882627.png)
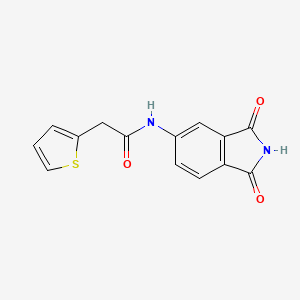
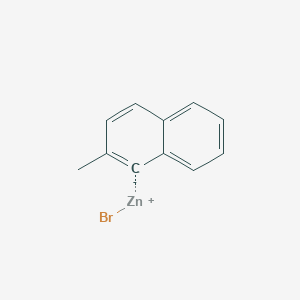
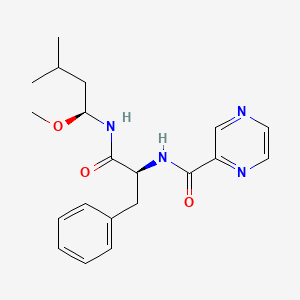
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14882638.png)
